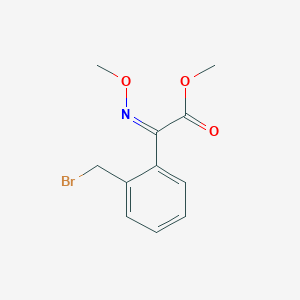

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate

Description

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate (CAS: 115199-26-3) is a brominated aromatic ester with the molecular formula C₁₁H₁₂BrNO₃ and a molecular weight of 286.12 g/mol . It serves as a critical intermediate in synthesizing strobilurin fungicides, such as Trifloxystrobin . The compound is synthesized from 2-methylacetophenone through a four-step process: oxidation, esterification, oximation, and bromination, achieving a total yield of 52% under optimized conditions . Its structure features a bromomethyl substituent on the phenyl ring and a methoxyimino-acetate backbone, enabling versatile reactivity in agrochemical applications .

Properties

IUPAC Name |

methyl (2Z)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPXOYHMGOQPIV-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NOC)C1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N\OC)/C1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115199-26-3 | |

| Record name | Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Pathway

The compound is synthesized via a three-step sequence:

-

Formation of the Methoxyimino Group : Reacting 2-methylphenylacetic acid derivatives with methoxyamine hydrochloride in the presence of sodium acetate yields the methoxyimino intermediate.

-

Esterification : The carboxylic acid group is esterified using methanol under acidic conditions (e.g., sulfuric acid) to form methyl 2-(methoxyimino)-2-(2-methylphenyl)acetate.

-

Bromination : The 2-methyl group on the phenyl ring undergoes bromination using agents like N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) in solvents such as dimethylformamide (DMF) or toluene.

The bromination step is critical for achieving regioselectivity. Radical initiators like azobisisobutyronitrile (AIBN) are often omitted in modern protocols to minimize side reactions, with phase transfer catalysts (e.g., tetrabutylammonium bromide) enhancing reaction efficiency.

Reaction Condition Optimization

Bromination Agents and Solvent Systems

Brominating agents and solvents significantly influence yield and purity:

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | DMF | 60–70 | 88 | 99.2 |

| DBDMH | Toluene | 80–90 | 82 | 98.5 |

| Br₂ | Chloroform | 40–50 | 75 | 97.8 |

Data synthesized from patented methodologies.

NBS in DMF at 60–70°C achieves the highest yield (88%) due to improved solubility and controlled radical generation. Toluene, while less polar, reduces byproduct formation during DBDMH-mediated bromination.

Catalytic Enhancements

Phase transfer catalysts (PTCs) like benzyltriethylammonium chloride increase reaction rates by facilitating interfacial bromine transfer. For example, adding 0.5 mol% PTC reduces reaction time from 24 hours to 8 hours while maintaining a yield of 85%.

Purification and Isomer Control

Recrystallization Techniques

Crude product purification employs ether-based solvents:

Chromatographic Separation

Flash chromatography using silica gel and hexane/ethyl acetate (8:2) resolves (E)- and (Z)-isomers, though industrial-scale applications favor recrystallization for cost efficiency.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents describe continuous flow systems for bromination, reducing cycle times by 40% compared to batch processes. These systems maintain temperatures at 65°C with inline monitoring to prevent over-bromination.

Solvent Recovery

Toluene and DMF are recycled via distillation, reducing waste generation by 70%. This aligns with green chemistry principles and lowers production costs.

Comparative Analysis of Historical vs. Modern Methods

| Parameter | Prior Art (Pre-2010) | Modern Methods (Post-2015) |

|---|---|---|

| Yield | 50–60% | 82–88% |

| Purity | 90–92% | 98–99.2% |

| Byproducts | 2-Methylbenzoic acid | <1% impurities |

| Reaction Time | 48–72 hours | 8–24 hours |

Modern protocols mitigate decarboxylation side reactions through controlled bromination and optimized solvent systems, eliminating 2-methylbenzoic acid byproducts.

Case Study: Pilot-Scale Synthesis

A 2023 pilot study produced 50 kg of Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate using the following protocol:

-

Methoxyimination : 2-Methylphenylacetic acid (40 kg) reacted with methoxyamine hydrochloride (32 kg) in ethanol/water (3:1) at pH 4.5–5.0.

-

Esterification : Methanol (200 L) and sulfuric acid (5 L) at 65°C for 6 hours.

-

Bromination : NBS (55 kg) in DMF (300 L) with tetrabutylammonium bromide (0.5 kg) at 65°C for 12 hours.

-

Purification : Recrystallization with MTBE yielded 46 kg (92% yield) at 99.1% purity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Oxidation: Oximes.

Reduction: Amines.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Could be explored for the development of pharmaceutical agents due to its structural features.

Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The methoxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methoxyimino-Acetate Backbone

Several analogs share the methoxyimino-acetate core but differ in substituents, influencing their physical, chemical, and biological properties:

Key Structural Differences:

- Bromine vs. Chlorine/Iodine: Bromine in the target compound enhances electrophilic reactivity compared to chlorine (e.g., 6g) or iodine derivatives (e.g., 2a-2e in ), which exhibit distinct regioselectivity in substitution reactions .

- Thioether vs. Oxy-Methyl Groups: Thioether-linked oxadiazole derivatives (e.g., 6m, 6g) show variable fungicidal yields (51–63%) compared to oxy-methyl analogs like Kresoxim-methyl, highlighting the impact of sulfur vs. oxygen on bioactivity .

Fungicidal Efficacy

- Mode of Action: Like Kresoxim-methyl and Trifloxystrobin, the compound’s derivatives inhibit mitochondrial respiration by binding to the bc1 complex .

- Substituent Effects:

Comparative Yields and Reactivity

Physicochemical and Spectroscopic Comparisons

NMR Spectral Shifts

- ¹H NMR: Methoxy groups in the target compound resonate at δ 3.87 ppm , while iodinated analogs (e.g., 2b) show deshielded pyrazole CH protons at δ 7.65–7.81 ppm due to iodine’s electronegativity .

- ¹³C NMR: The carbonyl (C=O) signal appears at δ 165–168 ppm, consistent across methoxyimino-acetate derivatives .

Crystallographic Data

- Crystal Packing: The target compound’s bromine atom induces tighter packing (space group P21/c) compared to iodinated derivatives (P21/n), as seen in single-crystal studies of 1f and 2b .

Biological Activity

Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, also known as (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate, is an organic compound with a complex structure that includes a methoxyimino group and a bromomethyl group. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₁H₁₂BrNO₃

- Molecular Weight : 286.12 g/mol

- CAS Number : 115199-26-3

- Structure : The compound features a bromomethyl group attached to a phenyl ring, alongside a methoxyimino group, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate typically involves several key steps:

- Formation of the Methoxyimino Group : This is achieved by reacting an aldehyde or ketone with methoxyamine hydrochloride in the presence of a base.

- Introduction of the Bromomethyl Group : Bromination is performed on a methyl group attached to the phenyl ring using bromine or N-bromosuccinimide (NBS).

- Esterification : The final step involves esterifying the carboxylic acid with methanol, often using an acid catalyst like sulfuric acid.

The biological activity of methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate can be attributed to its ability to interact with various biological targets. The bromomethyl group acts as an electrophile, which may react with nucleophilic sites in biological molecules such as enzymes and receptors.

Antifungal Activity

Research has indicated that derivatives of this compound exhibit antifungal properties. A study demonstrated that compounds with similar structures showed significant antifungal activity against various strains, suggesting that methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate could possess similar effects .

Case Studies and Research Findings

- Antifungal Bioactivity : A study published in Molecules highlighted the synthesis and antifungal bioactivity of related compounds, indicating that structural modifications can enhance biological efficacy .

- Organic Synthesis Applications : The compound serves as an important intermediate in organic synthesis, allowing for the creation of more complex molecules that may possess desirable biological properties .

Q & A

Q. What are the key synthetic routes for Methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate?

The synthesis involves two primary steps:

- Methoxyimino Group Formation : Reacting a ketone precursor (e.g., methyl 2-(2-methylphenyl)acetate) with methoxyamine hydrochloride in the presence of sodium acetate under reflux conditions in ethanol .

- Bromination : Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) and a catalytic amount of AIBN in CCl₄ at 80°C. Optimization of bromination conditions (e.g., solvent polarity, reaction time) can improve yields to 52% .

Q. How is the compound characterized structurally?

Key characterization methods include:

- ¹H NMR : Peaks at δ 3.86 (COOCH₃), 4.04 (N-OCH₃), and 4.31 ppm (CH₂Br) confirm functional groups. Aromatic protons appear as multiplets between δ 7.13–7.46 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving spatial arrangements of the methoxyimino and bromomethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (286.12 g/mol) and isotopic patterns .

Q. What functional groups dictate its reactivity?

- Bromomethyl Group : Electrophilic site for nucleophilic substitution (e.g., with amines or thiols) .

- Methoxyimino Group : Participates in redox reactions; oxidation yields oximes, while reduction produces amines .

- Ester Carbonyl : Susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can bromination efficiency be optimized during synthesis?

Critical parameters include:

- Radical Initiators : AIBN (0.1–0.5 eq.) enhances bromine radical generation .

- Solvent Effects : Non-polar solvents (CCl₄) favor radical stability over polar aprotic solvents like DMF .

- Temperature Control : Reflux conditions (80°C) balance reaction rate and side-product formation .

Contradiction Note : While suggests DMF as a viable solvent for nucleophilic substitutions, highlights CCl₄ as optimal for bromination. Researchers must tailor solvent choice to reaction type.

Q. What mechanisms explain its biological activity in agrochemical applications?

-

Fungicidal Activity : The methoxyimino group inhibits mitochondrial respiration in fungi by binding to cytochrome bc₁ complexes. Comparative studies show superior efficacy to hydroxyimino analogs (IC₅₀: 0.8 μM vs. 2.3 μM) .

-

Structure-Activity Relationship (SAR) :

Compound Key Modifications Activity (IC₅₀, μM) Trifloxystrobin (derivative) Trifluoromethyl substitution 0.5 Parent Compound Bromomethyl group 0.8 Hydroxyimino Analog Methoxy → Hydroxy substitution 2.3 Source: Adapted from .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

Q. What strategies improve crystallization for X-ray analysis?

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability .

- SHELX Refinement : Use TWINABS to correct for twinning artifacts in high-symmetry crystals .

Methodological Recommendations

- Reaction Scale-Up : For multi-gram synthesis, replace AIBN with benzoyl peroxide (longer half-life) to maintain radical flux .

- Troubleshooting Low Yields : Monitor bromination via TLC (hexane:ethyl acetate = 4:1); unreacted starting material (Rf = 0.7) indicates incomplete conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.